Cas no 83649-48-3 ((R)-3-Amino-3-phenylpropanoic acid hydrochloride)

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

-

- (R)-3-Amino-3-phenylpropanoic acid hydrochloride

- (R)-3-Amino-3-phenylpropionicacid hydrochloride

- L-BETA-HOMOPHENYLGLYCINE HYDROCHLORIDE

- H-PHG(C*CH2)OH HCL

- H-D-BETA-PHE-OH

- D-BETA-PHENYLALANINE

- (R)-3-AMINO-3-PHENYLPROPANOIC ACID

- (R)-(-)-3-AMINO-3-PHENYLPROPIONIC ACID HYDROCHLORIDE

- (R)-3-AMINO-3-PHENYLPROPIONIC ACID

- D-(-)-3-Amino-3-phenylpropionic acid

- R-3-Amino-3-phenyl-propionic acid

- H-D-b-Phe-OH

- L-3-amino-3-phenylpropionic acid hydrochloride

- RARECHEM AK PT 0077

- Benzenepropanoicacid, b-amino-, hydrochloride, (R)-

- Benzenepropanoic acid, b-amino-, hydrochloride, (bR)- (9CI)

- Benzenepropanoic acid, β-amino-, hydrochloride, (R)- (ZCI)

- Benzenepropanoic acid, β-amino-, hydrochloride, (βR)- (9CI)

- (3R)-3-Amino-3-phenylpropanoic acid hydrochloride

- (R)-3-Amino-3-phenylpropionic acid hydrochloride

- (3R)-3-amino-3-phenylpropanoic acid;hydrochloride

- (R)-3-AMINO-3-PHENYLPROPANOIC ACID HCL

- J-502208

- Z1696091779

- (R)-3-Amino-3-phenylpropanoicAcidHydrochloride

- (R)-3-Amino-3-phenylpropionic acid, HCl

- (R)-beta-Homophenylglycine hydrochloride

- AC-5692

- AKOS015889476

- H-Phg-(C#CH2)OH.HCl

- DS-16757

- ABEBCTCOPRULFS-DDWIOCJRSA-N

- (R)-3-amino-3-phenyl-propionic acid HCl salt

- SCHEMBL4150999

- 83649-48-3

- EN300-70588

- MFCD03092946

-

- MDL: MFCD03092946

- Inchi: 1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1

- Chave InChI: ABEBCTCOPRULFS-DDWIOCJRSA-N

- SMILES: [C@@H](C1C=CC=CC=1)(N)CC(=O)O.Cl

Propriedades Computadas

- Massa Exacta: 201.05600

- Massa monoisotópica: 201.056

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 3

- Complexidade: 153

- Contagem de Unidades Ligadas Covalentemente: 2

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: nothing

- Carga de Superfície: 0

- Contagem de Tautomeros: nothing

- Superfície polar topológica: 63.3A^2

Propriedades Experimentais

- Cor/Forma: Not available

- Ponto de Fusão: 163-180 ºC

- Ponto de ebulição: 307.5°C at 760 mmHg

- Ponto de Flash: 139.8°C

- PSA: 63.32000

- LogP: 2.66340

- Solubilidade: Not available

- Sensibilidade: Air Sensitive

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Informações de segurança

- Código da categoria de perigo: R34

- Instrução de Segurança: S45-S36/37/39-S26

-

Identificação dos materiais perigosos:

- Frases de Risco:R34

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Dados aduaneiros

- CÓDIGO SH:2922499990

- Dados aduaneiros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70588-0.1g |

(3R)-3-amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 95% | 0.1g |

$19.0 | 2023-02-12 | |

| Chemenu | CM185667-10g |

(r)-3-amino-3-phenylpropionic acid hydrochloride |

83649-48-3 | 95% | 10g |

$359 | 2022-09-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R94780-250mg |

(R)-3-Amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 250mg |

¥106.0 | 2021-09-08 | ||

| ChemScence | CS-0042547-5g |

(R)-3-Amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 98.18% | 5g |

$142.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R94780-1g |

(R)-3-Amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 1g |

¥276.0 | 2021-09-08 | ||

| Enamine | EN300-70588-5.0g |

(3R)-3-amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 95% | 5.0g |

$110.0 | 2023-02-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TO410-250mg |

(R)-3-Amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 97% | 250mg |

170CNY | 2021-05-07 | |

| Fluorochem | 224135-250mg |

R)-3-Amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 95% | 250mg |

£16.00 | 2022-02-28 | |

| TRC | A634855-100mg |

(R)-3-Amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 100mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TO410-5g |

(R)-3-Amino-3-phenylpropanoic acid hydrochloride |

83649-48-3 | 97% | 5g |

1429CNY | 2021-05-07 |

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Método de produção

Método de produção 1

2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, 80 °C

2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

2.3 Reagents: Hydrochloric acid , Dowex 50W Solvents: Water ; rt

Método de produção 2

2.1 Catalysts: Di-μ-hydroxybis[(2,3,9,10-η)-(1S,4S)-5,6,7,8-tetrafluoro-1,4-dihydro-2,9-bis(phe… Solvents: 1,4-Dioxane , Water ; 12 h, 50 °C

3.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, 80 °C

3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

3.3 Reagents: Hydrochloric acid , Dowex 50W Solvents: Water ; rt

Método de produção 3

2.1 Reagents: Triethylamine Solvents: Acetone , Water

3.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol , Water

Método de produção 4

2.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 100 °C

Método de produção 5

Método de produção 6

1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

1.3 Reagents: Hydrochloric acid , Dowex 50W Solvents: Water ; rt

Método de produção 7

1.2 Reagents: Hydrochloric acid Solvents: Water

Método de produção 8

2.1 Reagents: Sodium bicarbonate Solvents: Water

Método de produção 9

Método de produção 10

Método de produção 11

1.2 Reagents: Potassium carbonate Solvents: Water

2.1 Reagents: Water Solvents: Isopropanol ; 22 h, 45 °C

2.2 Reagents: Hydrochloric acid Solvents: Water

Método de produção 12

2.1 Catalysts: Penicillin amidase (immobilized on Eupergit) Solvents: Ethanol , Water

Método de produção 13

2.1 Reagents: Thionyl chloride Solvents: Ethanol

2.2 Reagents: Potassium carbonate Solvents: Water

3.1 Reagents: Water Solvents: Isopropanol ; 22 h, 45 °C

3.2 Reagents: Hydrochloric acid Solvents: Water

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Raw materials

- 3-(3-Aminophenyl)propanoic acid

- DL-β-Phenylalanine

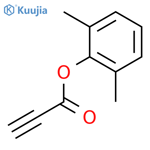

- 2-Propynoic acid, 2,6-dimethylphenyl ester

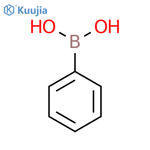

- Phenylboronic acid

- Dibenzyl malonate

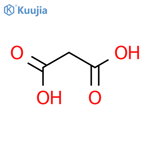

- propanedioic acid

- Ethyl 3-amino-3-phenylpropanoate

- Carbamic acid, [phenyl(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester

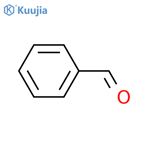

- Benzaldehyde

- Benzenepropanoic acid, b-[(2-phenylacetyl)amino]-

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Preparation Products

(R)-3-Amino-3-phenylpropanoic acid hydrochloride Literatura Relacionada

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

83649-48-3 ((R)-3-Amino-3-phenylpropanoic acid hydrochloride) Produtos relacionados

- 3646-50-2(DL-3-Amino-3-phenylpropionic acid)

- 614-19-7(DL-β-Phenylalanine)

- 13921-90-9((βR)-β-Aminobenzenepropanoic Acid)

- 40856-44-8((3S)-3-amino-3-phenylpropanoic acid)

- 68208-16-2(β-Amino-2-methylbenzenepropanoic Acid)

- 100393-41-7(3-Amino-3-(1-naphthyl)propanoic Acid)

- 1396683-63-8(2-{[1,1'-biphenyl]-4-yl}-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide)

- 2228528-70-7(1-(cyclohex-3-en-1-yl)-2,2-dimethylcyclopropylmethanamine)

- 2098085-71-1(2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine)

- 1804049-85-1(Ethyl 2-(2-carboxyethyl)-6-(carboxy(hydroxy)methyl)benzoate)